molecular formula C22H30O2 B591846 (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one CAS No. 26674-51-1

(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one

Cat. No.: B591846
CAS No.: 26674-51-1
M. Wt: 326.48
InChI Key: NSJVZSGGSPCPBR-NGVUMRSOSA-N
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Description

(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one is a synthetic steroid compound It is known for its unique structure, which includes a hydroxyl group at the 17th position, a dimethyl group at the 7th position, and a triple bond at the 20th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one typically involves multiple steps, starting from simpler steroid precursors. The synthetic route often includes the following steps:

    Formation of the core steroid structure: This involves the construction of the steroid backbone through a series of cyclization reactions.

    Introduction of the hydroxyl group: The hydroxyl group at the 17th position is introduced through selective oxidation reactions.

    Addition of the dimethyl group: The dimethyl group at the 7th position is added using alkylation reactions.

    Formation of the triple bond: The triple bond at the 20th position is introduced through alkyne formation reactions, often involving the use of strong bases and alkyl halides.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: It has potential therapeutic applications, particularly in the treatment of hormonal disorders and as an anti-inflammatory agent.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one involves its interaction with specific molecular targets in the body. The compound binds to steroid receptors, modulating their activity and influencing various biological pathways. This can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    17α-Ethynyl-17β-hydroxyestradiol: Similar in structure but with different functional groups.

    17α-Methyltestosterone: Another synthetic steroid with a methyl group at the 17th position.

    Norethisterone: A synthetic progestin with a similar core structure.

Uniqueness

(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

26674-51-1

Molecular Formula

C22H30O2

Molecular Weight

326.48

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,7,13-trimethyl-2,4,6,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-5-22(24)11-9-18-19-17(8-10-21(18,22)4)16-7-6-15(23)12-14(16)13-20(19,2)3/h1,17-19,24H,6-13H2,2-4H3/t17-,18+,19-,21+,22+/m1/s1

InChI Key

NSJVZSGGSPCPBR-NGVUMRSOSA-N

SMILES

CC1(CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O)C

Origin of Product

United States

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